Tau Peptide (298-312)
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Overview
Description
Tau Peptide (298-312) is a segment of the tau protein, which is a microtubule-associated protein involved in the stabilization of microtubules in neurons. This peptide sequence, Lys-His-Val-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro, is part of the microtubule-binding domain of the tau protein. Tau proteins are crucial for maintaining the structure and function of neurons, and their dysfunction is associated with neurodegenerative diseases such as Alzheimer’s disease and other tauopathies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tau Peptide (298-312) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Industrial Production Methods: Industrial production of Tau Peptide (298-312) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
Chemical Reactions Analysis
Types of Reactions: Tau Peptide (298-312) can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reactions: Typically involve the use of specific amino acid derivatives and coupling agents like HBTU or DIC.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides .
Scientific Research Applications
Tau Peptide (298-312) has numerous applications in scientific research:
Chemistry: Used in studies to understand peptide chemistry and the effects of various modifications on peptide structure and function.
Biology: Plays a role in studying protein-protein interactions, particularly those involving microtubule-associated proteins.
Medicine: Crucial in research on neurodegenerative diseases, particularly in understanding the mechanisms of tau aggregation and its role in diseases like Alzheimer’s.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting tauopathies
Mechanism of Action
Tau Peptide (298-312) exerts its effects by interacting with microtubules, stabilizing their structure, and promoting their assembly. In pathological conditions, this peptide can aggregate, forming neurofibrillary tangles that disrupt neuronal function. The molecular targets include microtubules and various kinases that phosphorylate tau, affecting its function and aggregation propensity .
Comparison with Similar Compounds
Beta-Amyloid Peptides: Involved in Alzheimer’s disease, but form amyloid plaques instead of neurofibrillary tangles.
Alpha-Synuclein: Associated with Parkinson’s disease, forms Lewy bodies.
Prion Proteins: Involved in prion diseases, form prion plaques.
Uniqueness: Tau Peptide (298-312) is unique in its specific role in stabilizing microtubules and its involvement in tauopathies. Unlike beta-amyloid and alpha-synuclein, tau peptides are directly involved in the structural integrity of neurons .
Properties
Molecular Formula |
C72H116N20O19 |
---|---|
Molecular Weight |
1565.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C72H116N20O19/c1-9-41(8)60(69(107)88-58(39(4)5)68(106)86-48(30-42-20-22-44(94)23-21-42)63(101)84-47(17-11-13-27-74)70(108)92-29-15-19-52(92)72(110)111)90-62(100)46(24-25-53(76)95)83-67(105)57(38(2)3)87-65(103)50(36-93)82-56(98)35-79-54(96)33-78-55(97)34-80-66(104)51-18-14-28-91(51)71(109)59(40(6)7)89-64(102)49(31-43-32-77-37-81-43)85-61(99)45(75)16-10-12-26-73/h20-23,32,37-41,45-52,57-60,93-94H,9-19,24-31,33-36,73-75H2,1-8H3,(H2,76,95)(H,77,81)(H,78,97)(H,79,96)(H,80,104)(H,82,98)(H,83,105)(H,84,101)(H,85,99)(H,86,106)(H,87,103)(H,88,107)(H,89,102)(H,90,100)(H,110,111)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1 |
InChI Key |
OMQOLFDSXPCTIV-FQUQFNNRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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